An In-depth Technical Guide to Potassium (3-(benzyloxy)phenyl)trifluoroborate
An In-depth Technical Guide to Potassium (3-(benzyloxy)phenyl)trifluoroborate
Abstract
Potassium (3-(benzyloxy)phenyl)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its superior stability, ease of handling, and unique reactivity profile compared to traditional boronic acids have positioned it as a preferred building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Potassium (3-(benzyloxy)phenyl)trifluoroborate, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this powerful synthetic tool.
Introduction: The Rise of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of contemporary organic chemistry, facilitating the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While boronic acids have historically been the workhorses in these transformations, they are not without their limitations. Many boronic acids suffer from instability, are prone to protodeboronation, and can exist as mixtures of cyclic anhydrides, which can complicate reaction stoichiometry.[3]
To address these challenges, organotrifluoroborate salts were introduced as stable and convenient alternatives.[3][4] These crystalline solids exhibit enhanced stability towards air and moisture, simplifying their storage and handling.[2][4] Potassium (3-(benzyloxy)phenyl)trifluoroborate is a prominent member of this class of reagents, offering a unique combination of a protected phenol moiety and the robust trifluoroborate functionality. This guide delves into the specific attributes that make this compound an indispensable tool for synthetic chemists.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of Potassium (3-(benzyloxy)phenyl)trifluoroborate is crucial for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 850623-58-4 | [5][6][7][8][9][10] |
| Molecular Formula | C₁₃H₁₁BF₃KO | [5][8][10] |
| Molecular Weight | 290.13 g/mol | [5][8][10][11] |
| Appearance | White to off-white solid (crystal or powder) | [12] |
| Melting Point | 118-122 °C | [8] |
| Storage Temperature | 4°C or Room Temperature under inert atmosphere | [5][8] |
| Purity | Typically ≥97% | [5][10] |
Key Structural Features:
The structure of Potassium (3-(benzyloxy)phenyl)trifluoroborate incorporates a phenyl ring substituted with a benzyloxy group at the meta position. This benzyloxy group serves as a protected form of a phenol, which can be deprotected in a subsequent synthetic step if required. The trifluoroborate moiety, a tetracoordinated boron "ate" complex, imparts significant stability to the molecule.[4] Unlike Lewis acidic boronic acids, organotrifluoroborates are not Lewis acidic and are stable under oxidative conditions.[4]
Synthesis and Availability
Potassium (3-(benzyloxy)phenyl)trifluoroborate is commercially available from various chemical suppliers.[5][6][7][9] For researchers interested in its synthesis, a general and effective method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[2][13]
Illustrative Synthetic Workflow:
Caption: A general synthetic pathway to Potassium (3-(benzyloxy)phenyl)trifluoroborate.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of Potassium (3-(benzyloxy)phenyl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the benzyloxyphenyl group and a variety of organic electrophiles, most commonly aryl, heteroaryl, or vinyl halides and triflates.
The Reaction Mechanism: A Step-by-Step Look
The catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates is a well-established process.[1] A key feature is the initial hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[4][14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The "slow release" of the boronic acid from the more stable trifluoroborate precursor can be advantageous, as it maintains a low concentration of the active boronic acid in the reaction mixture.[14][15] This can help to suppress undesirable side reactions such as oxidative homocoupling and protodeboronation.[14][15] The rate of hydrolysis is dependent on several factors, including the electronic nature of the organic group, the base, and the solvent system.[14][15]
Experimental Protocol: A Practical Guide
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of Potassium (3-(benzyloxy)phenyl)trifluoroborate with an aryl chloride.
Materials:
-
Potassium (3-(benzyloxy)phenyl)trifluoroborate
-
Aryl or heteroaryl chloride (e.g., 4-chloroanisole)[16]
-
Palladium(II) acetate (Pd(OAc)₂)
-
A base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))[19]
-
Anhydrous solvent (e.g., a mixture of toluene and water or dioxane and water)[18][19]
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), Potassium (3-(benzyloxy)phenyl)trifluoroborate (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Note: The optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates being coupled. It is highly recommended to perform small-scale optimization experiments.
Handling, Storage, and Safety
While Potassium (3-(benzyloxy)phenyl)trifluoroborate is more stable than its boronic acid counterpart, proper handling and storage procedures are essential to ensure its integrity and the safety of laboratory personnel.
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][20]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[20]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water.[12][20]
Storage:
-
Store in a tightly closed container in a cool, dry place.[12]
-
For long-term storage, keeping the compound under an inert atmosphere at 4°C is recommended.[5]
-
Keep away from strong oxidizing agents.[20]
Safety Information:
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][12][20]
Conclusion and Future Outlook
Potassium (3-(benzyloxy)phenyl)trifluoroborate has firmly established itself as a robust and reliable reagent in the synthetic chemist's toolbox. Its enhanced stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the synthesis of a wide array of functionalized biaryl compounds. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the use of organotrifluoroborates, including the subject of this guide, is expected to expand further into new and exciting areas of chemical research and development.
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